molecular formula C21H41N11O6 B12585294 N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine CAS No. 607377-56-0

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine

Cat. No.: B12585294
CAS No.: 607377-56-0
M. Wt: 543.6 g/mol
InChI Key: BZIYNFAODSKUHV-ABHRYQDASA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine is a complex peptide compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple diaminomethylidene groups and a combination of amino acids such as L-ornithine, L-valine, and L-asparagine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine is unique due to its specific combination of amino acids and the presence of multiple diaminomethylidene groups

Properties

CAS No.

607377-56-0

Molecular Formula

C21H41N11O6

Molecular Weight

543.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H41N11O6/c1-10(2)15(18(36)31-13(19(37)38)9-14(23)33)32-17(35)12(6-4-8-29-21(26)27)30-16(34)11(22)5-3-7-28-20(24)25/h10-13,15H,3-9,22H2,1-2H3,(H2,23,33)(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t11-,12-,13-,15-/m0/s1

InChI Key

BZIYNFAODSKUHV-ABHRYQDASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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